2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-10-15-16-13(19-10)18-9-12(17)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRDAUNDBQCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide typically involves the following steps:
Preparation of 5-methyl-1,3,4-thiadiazol-2-ylthiol: This can be achieved by reacting 5-methyl-1,3,4-thiadiazole with a suitable thiolating agent.
Formation of the Acetamide Derivative: The thiol group is then reacted with phenethylamine in the presence of acetic anhydride to form the acetamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form a thioether derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Sulfonic Acid Derivative: Resulting from the oxidation of the thiol group.
Thioether Derivative: Resulting from the reduction of the thiol group.
Substituted Acetamide: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The primary focus of research on this compound has been in the field of medicinal chemistry, particularly as an anticancer and antimicrobial agent.
Anticancer Activity:
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide have shown activity against prostate cancer (PC3), colon cancer (HT29), and neuroblastoma (SKNMC) cells using the MTT assay method. In these studies, concentrations ranging from 0.1 to 500 µg/mL were tested, revealing that certain derivatives could reduce cell viability significantly compared to standard treatments like doxorubicin .
Antimicrobial Properties:
This compound has also been evaluated for its antibacterial efficacy against multidrug-resistant strains. In one study, it demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics .
Agricultural Applications
Thiadiazole derivatives are increasingly being explored for their potential as agrochemicals. The compound's ability to act as a plant growth regulator or fungicide is under investigation. Preliminary findings indicate that such compounds can enhance resistance to various plant pathogens and improve crop yields by modulating plant defense mechanisms .
Material Science
In material science, the incorporation of thiadiazole derivatives into polymer matrices is being explored for creating advanced materials with enhanced thermal and mechanical properties. The unique electronic properties of thiadiazoles can be utilized in developing sensors and electronic devices.
Data Tables
| Application Area | Activity | Tested Compounds | Results |
|---|---|---|---|
| Anticancer | Cytotoxicity | Various thiadiazole derivatives | Significant reduction in cell viability at >10 µM concentrations |
| Antimicrobial | Bacterial inhibition | This compound | Effective against MRSA with low MIC values |
| Agricultural | Plant growth regulation | Thiadiazole derivatives | Enhanced resistance to pathogens |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives including this compound revealed that while none surpassed doxorubicin's efficacy, certain compounds showed promising results against specific cancer cell lines. The study utilized a range of concentrations and evaluated the cytotoxic effects through established protocols .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various thiazole derivatives against resistant bacterial strains, the compound exhibited significant antibacterial properties. It was particularly effective against MRSA strains when tested alongside conventional antibiotics .
Mechanism of Action
The mechanism by which 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Acetamide Derivatives: Compounds containing the acetamide group, which can also show antimicrobial and anti-inflammatory properties.
Uniqueness: 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is unique due to its specific combination of the thiadiazole ring and the phenethylacetamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a derivative of thiadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.41 g/mol. The structural components include a phenethyl group and a thiadiazole moiety linked through a thioether bond.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with phenethyl acetamide under controlled conditions. The reaction can be optimized by varying solvents and temperatures to achieve higher yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines through the caspase pathway. Specifically, derivatives have shown significant activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. In vitro assays indicated that certain analogs activated caspases 3 and 9, leading to increased apoptosis rates .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b | MCF7 | 10 | Caspase activation |
| 4c | PC3 | 15 | Caspase activation |
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as E. coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Neuroprotective Effects
Research has indicated that certain thiadiazole derivatives exhibit neuroprotective effects in cellular models of neurodegeneration. For example, a related compound showed significant protective effects in PC12 cells against oxidative stress-induced damage .
Case Studies
- Apoptosis Induction : A study involving a series of thiadiazole derivatives found that compounds similar to this compound significantly enhanced the activity of caspases in MCF7 cells compared to control treatments .
- Neuroprotection : Another investigation reported that certain derivatives provided better protection against sodium nitroprusside-induced damage in neuronal cells than standard treatments like edaravone .
Q & A
Q. What are the common synthetic routes for preparing 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, and how are key intermediates purified?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) can react with chloroacetamide derivatives under reflux in solvents like toluene/water mixtures. Sodium azide (NaN₃) or potassium carbonate (K₂CO₃) may act as catalysts . Purification methods include recrystallization (ethanol or pet-ether) or column chromatography. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.5 ppm for thiadiazole-CH₃), aromatic protons (δ ~7.2–7.4 ppm), and acetamide carbonyls (δ ~165–170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650–750 cm⁻¹) .
- Elemental Analysis : Cross-validation of calculated vs. experimental C, H, N, S percentages ensures purity .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields when synthesizing thiadiazole-containing acetamides under varying solvent conditions?
- Methodological Answer : Solvent polarity and catalyst selection critically impact yields. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in thiol-alkylation steps, while toluene/water biphasic systems reduce side reactions . Catalyst screening (e.g., triethylamine vs. N-ethylmorpholine) and stoichiometric adjustments (1.5–2.0 eq of reactants) improve efficiency. For example, refluxing with K₂CO₃ in acetone increased yields to 72% in analogous oxadiazole-thioacetamide syntheses .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR shifts .
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of acetamide groups) .
- Docking Studies : Validate spectroscopic assignments by correlating molecular interactions (e.g., hydrogen bonding in active sites) with spectral data .
Q. What are the methodological considerations for assessing the biological activity of thiadiazolylthio acetamide derivatives in pharmacological studies?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. For example, thiadiazole derivatives with fluorophenyl substituents showed enhanced activity due to electron-withdrawing effects .
- Dose-Response Curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility.
- Molecular Docking : Prioritize targets (e.g., acetylcholinesterase or bacterial enzymes) based on structural similarities to known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
